N-(1H-indazol-6-ylmethyl)-1-(1,3-thiazol-2-yl)propan-1-amine
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Overview
Description
N-(1H-indazol-6-ylmethyl)-1-(1,3-thiazol-2-yl)propan-1-amine is a complex organic compound that features both indazole and thiazole rings These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-ylmethyl)-1-(1,3-thiazol-2-yl)propan-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the indazole and thiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amination.
Preparation of Indazole Intermediate: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Preparation of Thiazole Intermediate: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves the coupling of the indazole and thiazole intermediates. This can be achieved through nucleophilic substitution reactions, where the indazole intermediate reacts with a halogenated thiazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-ylmethyl)-1-(1,3-thiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(1H-indazol-6-ylmethyl)-1-(1,3-thiazol-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-ylmethyl)-1-(1,3-thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The indazole and thiazole rings can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indazol-6-ylmethyl)-1-(1,3-thiazol-2-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a propyl group.
N-(1H-indazol-6-ylmethyl)-1-(1,3-thiazol-2-yl)butan-1-amine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
N-(1H-indazol-6-ylmethyl)-1-(1,3-thiazol-2-yl)propan-1-amine is unique due to its specific combination of indazole and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1H-indazol-6-ylmethyl)-1-(1,3-thiazol-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-2-12(14-15-5-6-19-14)16-8-10-3-4-11-9-17-18-13(11)7-10/h3-7,9,12,16H,2,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOFTHNFPLZCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CS1)NCC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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